![molecular formula C9H9N3O3 B179697 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 136178-56-8](/img/structure/B179697.png)
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for their chemically and biologically interesting properties .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions .
Result of Action
It’s known that certain pyrazolo[1,5-a]pyrimidine derivatives have shown antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring careful control of temperature and pH to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant anti-inflammatory and analgesic effects. Its ability to modulate biochemical pathways related to pain and inflammation positions it as a potential candidate for treating conditions such as arthritis and other inflammatory diseases. The compound's hydroxyl group allows for hydrogen bonding, enhancing its interaction with biological targets involved in these pathways .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. This compound has been studied for its ability to inhibit specific enzymes associated with cancer proliferation. For instance, derivatives of this compound have shown promise as inhibitors of dihydroorotate dehydrogenase, which is crucial in pyrimidine biosynthesis in cancer cells .
Antimicrobial Activity
Recent studies have highlighted the compound's potential in combating biofilm formation and quorum sensing in bacteria. Its structural characteristics allow it to interfere with bacterial communication and biofilm development, making it a candidate for treating infections resistant to conventional antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Variations of this compound have been synthesized by modifying substituents at various positions on the pyrazolo-pyrimidine core, leading to derivatives with enhanced biological activity or altered pharmacokinetic properties .
Table: Comparative Analysis of Derivatives
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Hydroxyl group at position 7 | Anti-inflammatory, analgesic |
Ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | Methyl substitution at position 5 | Enhanced lipophilicity |
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Chlorine at position 7 | Potential anticancer activity |
Study on Anti-inflammatory Effects
A study published in Molecules demonstrated the anti-inflammatory effects of this compound through in vivo models where it significantly reduced markers of inflammation compared to control groups. This study underscores the compound's potential as a therapeutic agent in managing chronic inflammatory diseases .
Anticancer Research
Another case study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines revealed that derivatives including this compound exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy against cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate include:
- Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the hydroxyl group at the 7-position and the carboxylate ester at the 3-position confer unique chemical properties and potential therapeutic benefits .
Biological Activity
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that includes both pyrazole and pyrimidine components. Its chemical structure is pivotal for its biological activity, particularly its interactions with various enzymes and receptors.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific kinases. Kinases are critical for various signaling pathways within cells, and their inhibition can lead to altered cellular responses such as growth, differentiation, and apoptosis. For instance, studies have shown that this compound inhibits certain kinases involved in inflammatory responses and cancer progression .
Interaction with Biological Targets
The compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This ability to form stable complexes with proteins enhances its potential as a therapeutic agent. The inhibition of kinase activity disrupts phosphorylation events essential for signal transduction, thereby influencing multiple biochemical pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that the compound has an IC50 value comparable to established anticancer drugs, indicating its effectiveness as a potential chemotherapeutic agent .
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 18.5 | |
MCF-7 (Breast Cancer) | 15.2 | |
HeLa (Cervical Cancer) | 12.8 |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within pathogens.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
Study on Kinase Inhibition
A significant study investigated the inhibitory effects of this compound on IRAK4 kinase, which plays a crucial role in inflammatory signaling pathways. The results indicated that the compound inhibited IRAK4 with an IC50 value of 110 nM, demonstrating high selectivity against other kinases .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promising antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160826, DTXSID701179368 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136178-56-8, 104556-86-7 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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